![molecular formula C11H14ClNO3S B13168459 (1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)
(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is an organic compound that features a chloroethanol group attached to a methanesulfonyl-substituted indoline ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves multiple steps:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Chlorination and Hydroxylation: The chloroethanol moiety can be introduced through chlorination followed by hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydroxyl group or hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thioethers.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol: can be compared with other chloroethanol or methanesulfonyl-substituted indoline derivatives.
Uniqueness
Structural Features: The combination of a chloroethanol group and a methanesulfonyl-substituted indoline ring may confer unique chemical and biological properties.
Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a lead compound in drug development.
特性
分子式 |
C11H14ClNO3S |
|---|---|
分子量 |
275.75 g/mol |
IUPAC名 |
(1S)-2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7H2,1H3/t11-/m1/s1 |
InChIキー |
REIBOYNMSSUGQA-LLVKDONJSA-N |
異性体SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)[C@@H](CCl)O |
正規SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


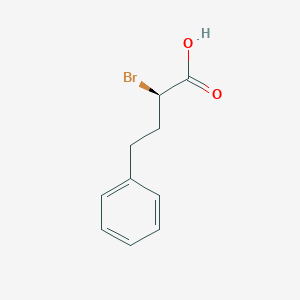
![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
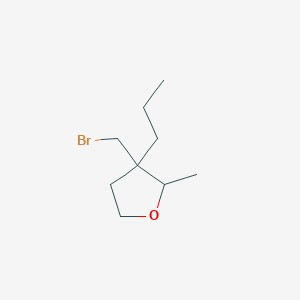
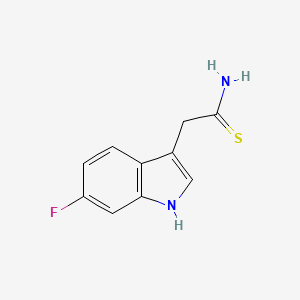
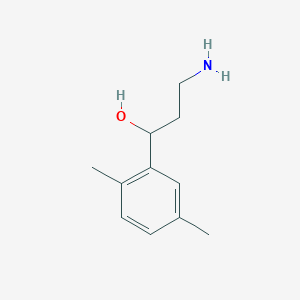
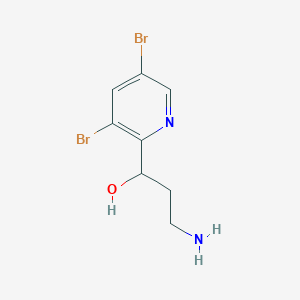

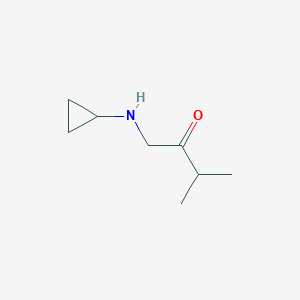
![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)
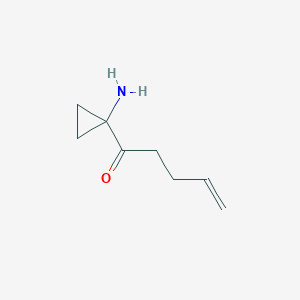
![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)



